

A Comparative Guide to the Structure-Activity Relationship of Substituted Nitrophenyl Isothiocyanates

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Compound of Interest

Compound Name: 2-Isothiocyanato-1-methyl-4-nitrobenzene

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted nitrophenyl isothiocyanates and related analogs, focusing on their anticancer and anti-inflammatory properties. While a comprehensive SAR study for a wide range of substituted nitrophenyl isothiocyanates is still an emerging area of research, this document synthesizes available data to offer insights into their biological activity.

The isothiocyanate (-N=C=S) functional group is a key pharmacophore found in many naturally occurring and synthetic compounds with potent biological activities.^[1] Isothiocyanates are known to exert their effects through various mechanisms, including the induction of phase II detoxifying enzymes and the modulation of key signaling pathways involved in inflammation and cell survival.^{[1][2]} The addition of a nitrophenyl group, a strong electron-withdrawing moiety, is anticipated to significantly influence the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity and biological effects.

Quantitative Data Summary

The following table summarizes the available biological activity data for selected nitrophenyl isothiocyanates and related phenyl isothiocyanates with electron-withdrawing substituents.

Direct comparisons should be made with caution due to variations in experimental conditions and cell lines across different studies.

Compound/ Analog	Structure	Cell Line	Activity Metric	Value	Reference
Phenyl Isothiocyanat es with Electron- Withdrawing Groups					
4-Nitrophenyl isothiocyanat e	4-NO ₂ -C ₆ H ₄ - NCS	-	H ₂ S Release (Cmax)	~1 μM	[3]
3-Nitrophenyl isothiocyanat e	3-NO ₂ -C ₆ H ₄ - NCS	-	H ₂ S Release (Cmax)	~2 μM	[3]
2-Nitrophenyl isothiocyanat e	2-NO ₂ -C ₆ H ₄ - NCS	-	H ₂ S Release (Cmax)	~1.5 μM	[3]
4- Cyanophenyl isothiocyanat e	4-CN-C ₆ H ₄ - NCS	-	H ₂ S Release (Cmax)	~1.5 μM	[3]
4- Trifluorometh ylphenyl isothiocyanat e	4-CF ₃ -C ₆ H ₄ - NCS	-	H ₂ S Release (Cmax)	~3 μM	[3]
Comparative Arylalkyl Isothiocyanat es					
Benzyl isothiocyanat e (BITC)	C ₆ H ₅ CH ₂ - NCS	Mouse Lung Microsomes	IC ₅₀ (NNK Oxidation)	500-1400 nM	[4]

Phenethyl isothiocyanate (PEITC)	C ₆ H ₅ CH ₂ CH ₂ -NCS	Mouse Lung Microsomes	IC ₅₀ (NNK Oxidation)	120-300 nM	[4]
4-Phenylbutyl isothiocyanate (PBITC)	C ₆ H ₅ (CH ₂) ₄ -NCS	Mouse Lung Microsomes	IC ₅₀ (NNK Oxidation)	15-180 nM	[4]
6-Phenylhexyl isothiocyanate (PHITC)	C ₆ H ₅ (CH ₂) ₆ -NCS	Mouse Lung Microsomes	IC ₅₀ (NNK Oxidation)	15-180 nM	[4]

Note: NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a tobacco-specific carcinogen. Inhibition of its oxidation is a measure of chemopreventive activity.

Structure-Activity Relationship Insights

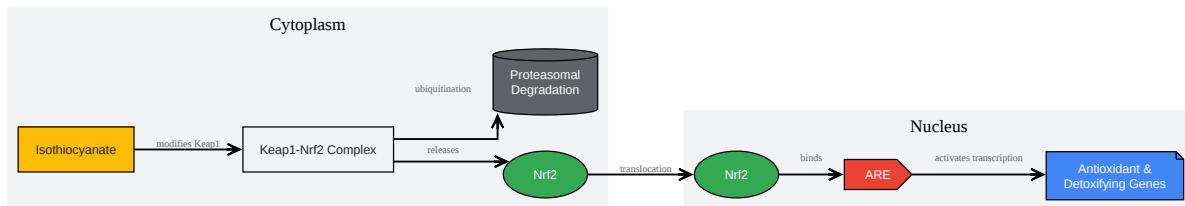
Based on the broader literature on isothiocyanates, several structural features are known to influence their biological activity:

- **Alkyl Chain Length:** In arylalkyl isothiocyanates, the length of the alkyl chain separating the phenyl ring and the isothiocyanate group is critical. For instance, phenethyl isothiocyanate (PEITC) is generally more potent than benzyl isothiocyanate (BITC).^[4] Increasing the chain length to four (PBITC) or six (PHITC) carbons can further enhance activity.^[4]
- **Nature of the Isothiocyanate Group:** Secondary isothiocyanates have been shown to possess higher potency than their primary structural isomers.^[5]
- **Substituents on the Phenyl Ring:** The electronic properties of substituents on the phenyl ring modulate the reactivity of the isothiocyanate group. Electron-withdrawing groups, such as the nitro group, are expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its interaction with biological nucleophiles like cysteine residues in proteins.^[3] This enhanced reactivity could lead to more potent inhibition of target proteins. The position of the substituent (ortho, meta, or para) also influences activity.^[3]

Signaling Pathways and Mechanisms of Action

Isothiocyanates, including potentially nitrophenyl isothiocyanates, exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.

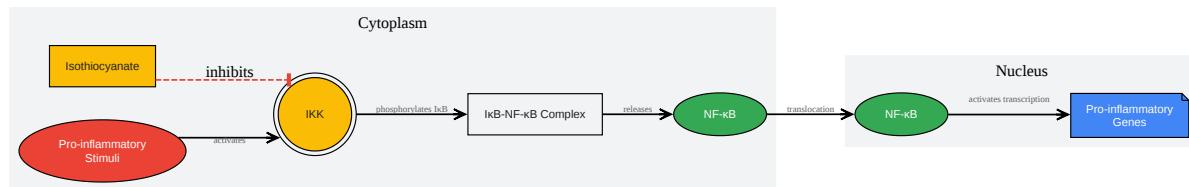
Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.^[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like isothiocyanates can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of phase II detoxifying and antioxidant enzymes.^[7]



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Nrf2 Activation by Isothiocyanates

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple steps, including the prevention of IκB degradation.^[7]



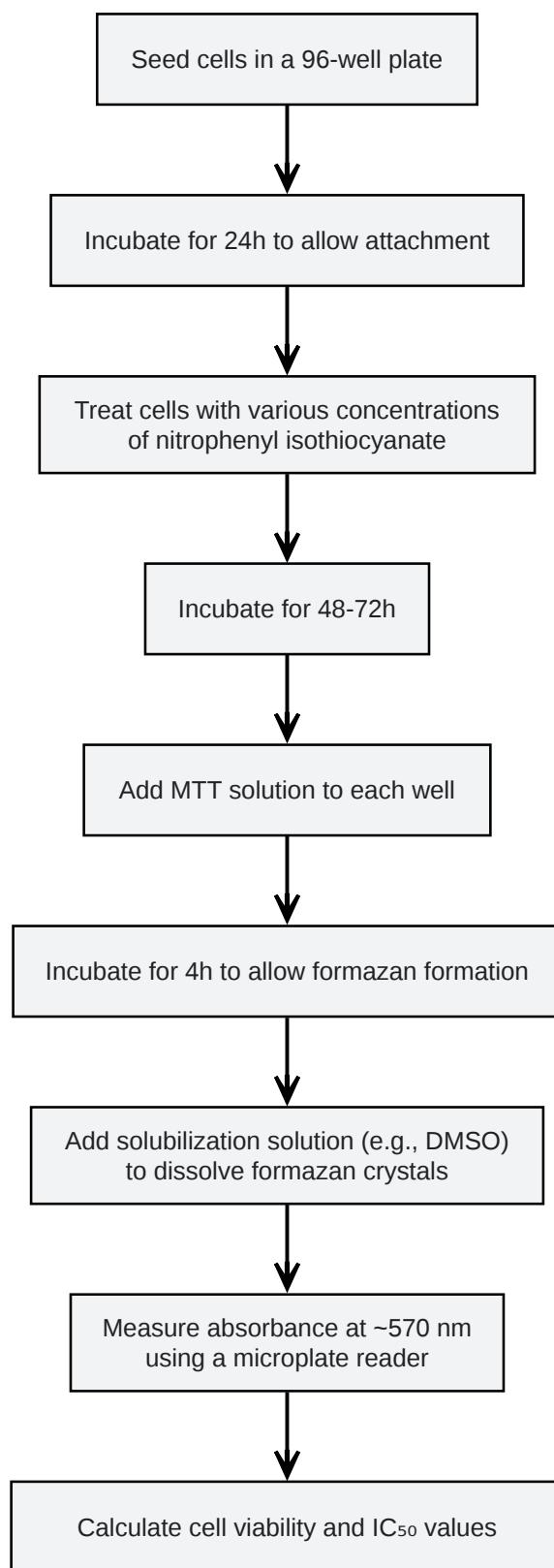
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NF-κB Inhibition by Isothiocyanates

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of nitrophenyl isothiocyanates are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

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Workflow for MTT Assay

Protocol Details:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds (substituted nitrophenyl isothiocyanates) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
- MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC_{50}) value by plotting the cell viability against the logarithm of the compound concentration.

This method is used to determine if the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol Details:

- Cell Treatment: Treat cells with the nitrophenyl isothiocyanate at the desired concentration for a specified time.
- Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.
- Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

- SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin B and β -actin are typically used as loading controls for the nuclear and cytoplasmic fractions, respectively. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

This assay measures the transcriptional activity of NF- κ B.

Protocol Details:

- Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF- κ B response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
- Compound Treatment: After 24 hours, pre-treat the cells with the nitrophenyl isothiocyanate for 1-2 hours.
- Stimulation: Stimulate the cells with an NF- κ B activator, such as tumor necrosis factor-alpha (TNF- α), for 6-8 hours.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF- κ B pathway.

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